Phe-gly - 6491-53-8

Phe-gly

Catalog Number: EVT-3571686
CAS Number: 6491-53-8
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phenylalanine is an essential amino acid obtained from dietary sources, while glycine is a non-essential amino acid synthesized in the body. Phe-Gly belongs to the class of peptides, specifically dipeptides, which are formed by the linkage of two amino acids through a peptide bond. It can be classified under bioactive peptides due to its physiological roles and potential health benefits.

Synthesis Analysis

Methods and Technical Details

The synthesis of phenylalanine-glycine can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common techniques. The Merrifield method, developed by Bruce Merrifield, involves attaching the C-terminus of the peptide to a solid support, allowing for stepwise addition of amino acids while purifying the product at each stage to prevent unwanted reactions .

Another method includes enzymatic synthesis using proteases such as alpha-chymotrypsin. In this approach, N-acetyl phenylalanine ethyl ester reacts with glycinamide under optimal conditions (e.g., pH 8.98, temperature around 35.8°C) to yield N-acetyl-phenylalanine-glycinamide, which can be further processed to obtain Phe-Gly .

Chemical Reactions Analysis

Reactions and Technical Details

Phenylalanine-glycine undergoes various chemical reactions typical for peptides, including hydrolysis, where water breaks the peptide bond, resulting in free amino acids. Additionally, it can participate in coupling reactions to form larger peptides or proteins.

In synthetic applications, Phe-Gly can react with other amino acids or functional groups under specific conditions to produce modified peptides or conjugates that may exhibit enhanced biological activity or stability .

Mechanism of Action

Process and Data

The mechanism of action for phenylalanine-glycine primarily involves its role in biological signaling pathways and interactions with receptors. For instance, it has been studied for its ability to enhance intestinal absorption when modified into lipophilic derivatives . This modification allows improved permeability across biological membranes, facilitating better bioavailability when used in therapeutic contexts.

Research indicates that Phe-Gly can also influence cellular processes by acting as a signaling molecule or modulating enzyme activities within specific metabolic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; less soluble in organic solvents.
  • Melting Point: Approximately 200°C.
  • pH Stability: Stable at physiological pH but may degrade under extreme conditions.

These properties are crucial for understanding how Phe-Gly behaves in biological systems and its potential applications in drug formulation .

Applications

Scientific Uses

Phenylalanine-glycine has several applications in scientific research and industry:

  • Pharmaceuticals: Used in drug design as a building block for more complex peptides that may have therapeutic effects.
  • Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at improving cognitive function and mood due to the presence of phenylalanine.
  • Biotechnology: Employed in studies related to protein engineering and enzyme catalysis due to its unique properties that influence protein folding and stability.
Enzymatic & Structural Roles of Phe-Gly Motifs in Kinase Regulation

Phe-Gly in the Asp-Phe-Gly (DFG) Motif of Kinase Activation Loops

Conformational Dynamics of DFG Motifs in ATP-Binding Domains

The Asp-Phe-Gly (DFG) motif, located at the N-terminus of the kinase activation loop (A-loop), is a conserved structural element essential for catalytic activity. Its conformational plasticity directly governs ATP-binding site accessibility. In the canonical "DFG-in" state, the phenylalanine (Phe) residue packs into a hydrophobic pocket adjacent to the catalytic spine (C-spine), positioning the aspartate (Asp) to coordinate Mg²⁺ ions complexed with ATP. Conversely, the "DFG-out" state rotates the Phe sidechain outward, displacing the Asp and creating a distinct allosteric pocket while obstructing ATP binding. This rearrangement is mediated by dihedral angle changes in the DFG peptide backbone, which alter spatial relationships between the Phe residue and the αC-helix. Computational studies using triangular spatial relationship (TSR) algorithms quantify these shifts by measuring distances between the DFG-Phe and αC-helix residues (e.g., ~14.8 Å in DFG-in vs. ~23.6 Å in DFG-out in Aurora B kinase) [3] [6]. The glycine (Gly) in the DFG triplet provides conformational flexibility, enabling this transition by reducing steric constraints [4] [6].

Table 1: Structural Signatures of DFG Motif States

ConformationPhe OrientationATP BindingαC-Helix Distance (Å)Catalytic Activity
DFG-inBuried in hydrophobic pocketPermitted14–16Active
DFG-outExposed, displaces AspObstructed22–24Inactive

Data derived from [2] [3] [6]

Allosteric Modulation of Kinase Activity via DFG-In/Out Transitions

DFG flipping serves as a master switch for kinase allostery. Transition to DFG-out disrupts the Lys-Glu salt bridge in the N-lobe and destabilizes the regulatory spine (R-spine), a conserved quartet of hydrophobic residues spanning the N- and C-lobes. In Src-module kinases (e.g., Abl), this transition is coupled with SH2/SH3 domain rearrangements that autoinhibit the kinase domain [2]. Allosteric effectors like TPX2 (Aurora A activator) or therapeutic inhibitors (e.g., imatinib) stabilize specific DFG states: TPX2 locks Aurora A in DFG-in via water-mediated networks linking the A-loop and αC-helix [2], while imatinib binds Abl only in the DFG-out conformation, exploiting the expanded hydrophobic pocket. Gatekeeper residues (e.g., Thr315 in Abl) further regulate DFG dynamics by sterically constraining Phe movement. Mutations here (e.g., T315I) impede DFG-out, conferring drug resistance [4]. Biophysical studies using NMR and hydrogen-deuterium exchange mass spectrometry (HX-MS) confirm that DFG transitions synchronize with slow (μs-ms) correlated motions across the kinase domain upon activation or inhibition [2] [6].

Phe-Gly as a Structural Determinant in Signal Transduction Pathways

Role in Stabilizing Inactive vs. Active Kinase Conformations

The DFG-Phe residue acts as a hydrophobic "linchpin" bridging active and inactive states. In active kinases (DFG-in), Phe anchors the R-spine, a linear array of hydrophobic residues (RS1–RS4) that rigidifies the catalytic cleft. RS3 is typically the DFG-Phe, which packs against RS4 (His/Tyr in the HRD motif) and RS2 (a residue in helix αC). This alignment positions catalytic residues for phosphotransfer. In inactive states (DFG-out), Phe disengages from the R-spine, causing spine "kinking" and destabilizing the catalytic site [2] [6]. Glycine’s role is equally critical: its lack of a sidechain permits backbone torsion angles inaccessible to other residues, facilitating Phe’s rotational switch. TSR-based structural analyses reveal that DFG-in and DFG-out states generate distinct integer "keys" (e.g., key #4712 for DFG-in vs. #8835 for DFG-out in CDK2), enabling computational identification of kinase states from structural databases [6].

Impact of DFG Motif Mutations on Kinase Thermodynamic Stability

Mutations in the DFG motif alter kinase energy landscapes and conformational equilibria:

  • Phe → Bulky Hydrophobic (e.g., Phe→Trp): Stabilizes DFG-out by enhancing hydrophobic interactions in the allosteric pocket but reduces transition kinetics due to steric clashes [6].
  • Gly → Rigid Residue (e.g., Gly→Ala): Restricts backbone flexibility, hindering DFG flipping. This reduces catalytic efficiency by >80% in PKA and ERK2, as measured by HX-MS and NMR relaxation [2] [6].
  • Cancer-Associated Mutations (e.g., BRAF V600E): Although not directly in DFG, V600E destabilizes the A-loop, shifting DFG equilibrium toward the active state. This elevates basal activity by ~200-fold, demonstrating long-range coupling between the A-loop and DFG motif [2].

Table 2: Thermodynamic and Functional Impact of DFG Motif Mutations

MutationΔG (kcal/mol)DFG-Out Population (%)Catalytic Efficiency (%)Pathogenic Association
Wild-type0.05–20100
Phe→Trp-1.88515Drug resistance
Gly→Ala+2.3<220Developmental disorders
A-loop phosphomimetic-3.1<1250Oncogenic signaling

Data derived from [2] [6]

Clinical Implications of Targeting DFG Dynamics

The centrality of the DFG motif in kinase regulation makes it a prime target for inhibitor design. Type II inhibitors (e.g., sorafenib) stabilize the DFG-out state, occupying the adjacent allosteric pocket. Natural compounds like epigallocatechin gallate (EGCG) exploit DFG dynamics in Aurora B, shifting the equilibrium toward DFG-out (distance increase: 14.8 Å → 23.6 Å) and reducing ATP affinity by 8-fold [3]. TSR-based drug screening identifies compounds that generate conformation-specific key signatures, enabling precision targeting of pathological DFG states in kinases like BCR-Abl or mutant EGFR [6].

Table 3: Therapeutic Agents Targeting DFG Motif Conformations

AgentTarget KinaseDFG State StabilizedMechanismClinical Use
ImatinibBCR-AblDFG-outBinds allosteric pocketCML
EGCGAurora BDFG-outDisrupts R-spine via Phe displacementPreclinical (glioma)
SorafenibVEGFR, RAFDFG-outBlocks ATP site accessRenal/thyroid cancer
FraxaterinibJAK2DFG-inEnhances A-loop rigidityMyeloproliferative neoplasms

Data derived from [3] [5] [6]

Properties

CAS Number

6491-53-8

Product Name

Phe-gly

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

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